(2R)-2-amino-2-cyclohexylpropanoic acid

Description

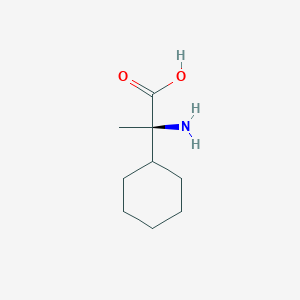

(2R)-2-Amino-2-cyclohexylpropanoic acid is a non-proteinogenic α-amino acid characterized by a cyclohexyl group attached to the chiral center (C2) of the propanoic acid backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol (based on its enantiomer’s data) . The R-configuration at the α-carbon distinguishes it from its S-enantiomer, (2S)-2-amino-2-cyclohexylpropanoic acid, which shares the same molecular formula but differs in stereochemical properties.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(2R)-2-amino-2-cyclohexylpropanoic acid |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m1/s1 |

InChI Key |

YXQOVXILWFIANY-SECBINFHSA-N |

Isomeric SMILES |

C[C@@](C1CCCCC1)(C(=O)O)N |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

The primary approach to synthesizing (2R)-2-amino-2-cyclohexylpropanoic acid involves asymmetric synthesis to obtain the correct stereochemistry at the α-carbon.

- Sharpless Asymmetric Dihydroxylation : Starting from cyclohexyl-substituted precursors, Sharpless asymmetric dihydroxylation can introduce stereocenters with high enantioselectivity. For example, ethyl 3-cyclohexyl-2,3-dihydroxypropanoate is prepared enantioselectively and then converted into protected amino acid derivatives.

- Key Intermediate Preparation : The diol intermediate is converted into a sulfate using sulfuryl chloride, avoiding more expensive ruthenium-catalyzed oxidation steps. This sulfate is then transformed into the amino acid skeleton maintaining stereochemical integrity.

Hofmann Rearrangement of Cyclohexane Diacetic Acid Monoamide Derivatives

A practical industrial method involves the Hofmann rearrangement, which converts amides into amines with one fewer carbon atom, suitable for preparing amino acids.

- Starting Material : 1,1-Cyclohexane diacetic acid monoamide is treated with sodium hypochlorite and sodium hydroxide under controlled temperatures (-10 to 25 °C).

- Reaction Conditions : The reaction proceeds in aqueous medium over approximately 6 hours with gradual temperature increases, followed by pH adjustments and organic extractions.

- Yield and Purification : The process yields the amino acid product with good purity after extraction and drying steps. This method is scalable and suitable for industrial production.

Hydrochloride Salt Formation

- The free amino acid is often converted to its hydrochloride salt for stability and handling.

- This involves acidification with synthetic hydrochloric acid under controlled pH and temperature conditions, followed by crystallization and washing steps to obtain the hydrochloride salt with high purity.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- Enantioselectivity : The asymmetric synthesis route ensures the (2R) configuration is maintained, critical for biological activity and downstream applications.

- Industrial Viability : The Hofmann rearrangement method is preferred for large-scale synthesis due to its operational simplicity, cost-effectiveness, and good yield.

- Purification : Multiple washing and pH adjustment steps are crucial to remove impurities and obtain the hydrochloride salt in a crystalline, stable form.

- Avoidance of Expensive Catalysts : The use of sulfuryl chloride for sulfate formation in the asymmetric route avoids expensive ruthenium catalysts, improving process economics.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cyclohexylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development Intermediates

(2R)-2-amino-2-cyclohexylpropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of optically active compounds that are crucial for drug efficacy and safety. The compound's ability to form derivatives enhances its utility in creating drugs with specific pharmacological profiles .

1.2. Protease Inhibitors

Research indicates that derivatives of this compound can function as protease inhibitors, which are vital in treating diseases where protease activity is dysregulated, such as certain cancers and viral infections . The structural features of this compound allow it to resist proteolytic degradation, making it a promising candidate for further development in this area.

Biochemical Research

2.1. Non-Canonical Amino Acids

The compound is categorized as a non-canonical amino acid, which means it can be utilized to study protein structure and function. Its incorporation into peptides and proteins can provide insights into enzyme mechanisms and substrate specificity . This application is particularly relevant in the field of synthetic biology and protein engineering.

2.2. Mechanistic Studies

Studies have demonstrated that this compound can be used to probe the mechanisms of various biochemical pathways, particularly those involving enzyme catalysis and inhibition. Its unique structure allows researchers to investigate how modifications affect enzyme activity and stability .

Therapeutic Potential

3.1. Neurological Applications

Emerging research suggests that this compound may have applications in treating neurological disorders due to its potential neuroprotective properties. The cyclohexyl group may enhance blood-brain barrier permeability, allowing for improved delivery of therapeutic agents to the central nervous system .

3.2. Pain Management

The compound has been explored for its analgesic properties, potentially offering new avenues for pain management therapies. Its ability to modulate neurotransmitter activity could be beneficial in developing treatments for chronic pain conditions .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Intermediates | Used in drug synthesis and development | Enhances drug efficacy and safety |

| Protease Inhibition | Functions as a protease inhibitor | Treats diseases with dysregulated protease activity |

| Biochemical Research | Studies protein structure and function | Advances understanding of enzyme mechanisms |

| Neurological Applications | Investigates neuroprotective properties | Potential treatments for neurological disorders |

| Pain Management | Explores analgesic properties | New therapies for chronic pain |

Case Studies

5.1. Synthesis of Derivatives

A study documented the synthesis of various derivatives of this compound, highlighting their pharmacological activities and potential therapeutic uses . The findings suggest that modifications to the cyclohexyl group can significantly alter bioactivity.

5.2. Mechanistic Insights into Protease Inhibition

Research focused on the use of this compound derivatives as tools for studying protease specificity demonstrated their effectiveness in inhibiting specific proteases involved in disease pathways . This work underscores the importance of structural diversity in developing targeted therapies.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-cyclohexylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group can interact with hydrophobic regions. These interactions can influence the compound’s activity and specificity in biological systems.

Comparison with Similar Compounds

Enantiomer: (2S)-2-Amino-2-Cyclohexylpropanoic Acid

| Property | (2R)-Isomer | (2S)-Isomer |

|---|---|---|

| CAS Number | Not explicitly provided | 30358-61-3 |

| Molecular Weight | 171.24 g/mol (assumed) | 171.24 g/mol |

| Configuration | R | S |

| Applications | Potential chiral synthon | Used in peptide synthesis |

| Key Difference | Stereochemical orientation | Mirror-image bioactivity |

The S-enantiomer is commercially available (e.g., American Elements) and has documented use in peptide chemistry, where stereochemistry critically affects binding and enzymatic recognition . The R-enantiomer’s bioactivity remains less explored, but enantiomeric pairs often exhibit divergent pharmacological profiles due to receptor specificity .

Danshensu ((2R)-3-(3,4-Dihydroxyphenyl)-2-Hydroxypropanoic Acid)

| Property | (2R)-2-Amino-2-Cyclohexylpropanoic Acid | Danshensu |

|---|---|---|

| Functional Groups | Amino, cyclohexyl, carboxylic acid | Hydroxyl, dihydroxyphenyl, carboxylic acid |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₀O₅ |

| Bioactivity | Synthetic building block | Antioxidant, anti-apoptotic |

| Solubility | Likely lower (hydrophobic cyclohexyl) | Higher (polar hydroxyl groups) |

This highlights how aromatic vs. aliphatic cyclic substituents dictate pharmacological roles.

2-Cyclohexylpropanoic Acid (Parent Acid)

| Property | This compound | 2-Cyclohexylpropanoic Acid |

|---|---|---|

| Functional Groups | Amino, carboxylic acid | Carboxylic acid |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₆O₂ |

| Reactivity | Zwitterionic at physiological pH | Acidic (pKa ~4.8) |

| Applications | Peptide synthesis | Industrial intermediates |

2-(3-Hydroxycyclohexyl)-2-Methylpropanoic Acid

| Property | This compound | 2-(3-Hydroxycyclohexyl)-2-Methylpropanoic Acid |

|---|---|---|

| Functional Groups | Amino, cyclohexyl | Hydroxyl, methyl, carboxylic acid |

| Molecular Formula | C₉H₁₇NO₂ | C₁₀H₁₈O₃ |

| Stereochemical Complexity | R-configuration at α-carbon | Hydroxy and methyl substituents on cyclohexyl |

| Potential Use | Biomarker or enzyme inhibitor | Solubility modifier or prodrug candidate |

The additional hydroxyl and methyl groups in this analog enhance polarity and steric hindrance, which could improve water solubility but reduce metabolic stability .

Key Research Findings and Implications

- Stereochemistry Matters: The bioactivity of this compound is expected to differ significantly from its S-enantiomer, as seen in peptide synthesis where configuration affects enzyme recognition .

- Hydrophobicity vs. Bioavailability : The cyclohexyl group may limit solubility but enhance lipid membrane penetration, a trade-off critical for drug design .

Biological Activity

(2R)-2-amino-2-cyclohexylpropanoic acid (also known as cyclohexylalanine) is a non-canonical amino acid that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexyl group attached to the alpha carbon of the amino acid backbone. This structure imparts distinct steric and electronic properties, influencing its biological interactions.

Chemical Formula: CHNO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group enhances hydrophobic interactions. These interactions can modulate enzyme activities and receptor functions.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain proteolytic enzymes, which are crucial in various metabolic pathways. Its structural similarity to canonical amino acids allows it to compete for binding sites on enzymes.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems. This could be linked to its ability to influence synaptic plasticity and neuronal survival under stress conditions.

- Antitumor Activity : Some investigations have focused on the compound’s role in cancer therapy, particularly in enhancing the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms.

Data Table: Biological Activities Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific proteases | |

| Neuroprotective | Modulates neurotransmitter systems | |

| Antitumor | Enhances efficacy of chemotherapeutics |

Case Study 1: Enzyme Inhibition

A study published in Journal of Bacteriology explored the inhibition of a specific protease by this compound. The results demonstrated a significant reduction in enzyme activity, suggesting potential applications in developing protease inhibitors for therapeutic use .

Case Study 2: Neuroprotective Effects

Research conducted on neuronal cell lines indicated that treatment with this compound resulted in increased cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative processes .

Case Study 3: Antitumor Properties

In vivo studies using glioblastoma models showed that co-administration of this compound with traditional chemotherapeutics led to improved survival rates compared to control groups. This highlights its potential as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.